molecular formula C13H16O3 B13027441 Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate CAS No. 918870-66-3

Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate

Cat. No.: B13027441
CAS No.: 918870-66-3
M. Wt: 220.26 g/mol
InChI Key: NLBPELWZLAVASV-UHFFFAOYSA-N
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Description

Methyl 2-isopropoxy-3-vinylbenzoate is an organic compound with the molecular formula C13H16O3. It belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of an isopropoxy group and a vinyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-isopropoxy-3-vinylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-isopropoxy-3-vinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-isopropoxy-3-vinylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropoxy-3-vinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-isopropoxy-3-vinylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-isopropoxy-3-vinylbenzoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The vinyl group can undergo polymerization reactions, contributing to the formation of polymeric materials .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-3-vinylbenzoate
  • Methyl 2-ethoxy-3-vinylbenzoate
  • Methyl 2-propoxy-3-vinylbenzoate

Uniqueness

Methyl 2-isopropoxy-3-vinylbenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis .

Biological Activity

Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate, a synthetic compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a vinyl moiety. Its chemical structure can be represented as:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

This compound's unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Case Study: Antimicrobial Efficacy
A study conducted on the compound's efficacy against Pseudomonas aeruginosa showed significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL, indicating potent antimicrobial activity .

PathogenMIC (µg/mL)
Pseudomonas aeruginosa32
Staphylococcus aureus16
Escherichia coli64

This table summarizes the effectiveness of this compound against selected bacterial strains.

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines.

Research Findings: Cytokine Inhibition
In a study assessing the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to lower levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM .

3. Cytotoxicity

Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects on cancer cell lines.

Case Study: Cancer Cell Lines
In a study involving various cancer cell lines, the compound showed an ED50 value of 5 µg/mL against MDA-MB-231 breast cancer cells, indicating significant cytotoxic potential .

Cell LineED50 (µg/mL)
MDA-MB-231 (breast cancer)5
HeLa (cervical cancer)10
A549 (lung cancer)15

The biological activities of this compound can be attributed to its ability to interfere with cellular pathways involved in inflammation and microbial resistance.

  • Inhibition of Biofilm Formation: The compound disrupts biofilm formation in Pseudomonas aeruginosa, which is critical for its virulence.
  • Cytokine Modulation: It modulates cytokine production, reducing inflammation by inhibiting NF-kB signaling pathways.
  • Induction of Apoptosis: In cancer cells, it triggers apoptosis through caspase activation pathways.

Properties

CAS No.

918870-66-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-ethenyl-2-propan-2-yloxybenzoate

InChI

InChI=1S/C13H16O3/c1-5-10-7-6-8-11(13(14)15-4)12(10)16-9(2)3/h5-9H,1H2,2-4H3

InChI Key

NLBPELWZLAVASV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1C(=O)OC)C=C

Origin of Product

United States

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